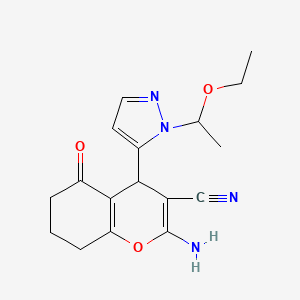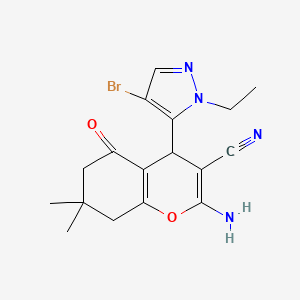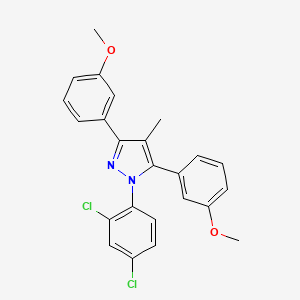![molecular formula C19H28N4O2S B14924689 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B14924689.png)
4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization steps . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium persulfate .
Industrial Production Methods
Industrial production of this compound may involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Known for its antimalarial properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Used in organic synthesis as a boronic acid derivative.
1-Pyrazolyl-alanine: A naturally occurring pyrazole derivative with biological activity.
Uniqueness
1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL [3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO] SULFONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C19H28N4O2S |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C19H28N4O2S/c1-6-23-17(5)19(16(4)20-23)26(24,25)21-11-12-22(15(3)13-21)18-9-7-14(2)8-10-18/h7-10,15H,6,11-13H2,1-5H3 |
Clé InChI |
YJXDMTLVDDEUMZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(C(C2)C)C3=CC=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14924630.png)
![N-(5-chloropyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924636.png)

![2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B14924642.png)
![N-[4-(furan-2-yl)butan-2-yl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14924647.png)

![N-(4-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924655.png)
![N-(4-bromo-2-methylphenyl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924662.png)
![N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924667.png)



![N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924708.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B14924720.png)
